2-Chloro-1-(6-chloropyridin-2-YL)ethanone

Vue d'ensemble

Description

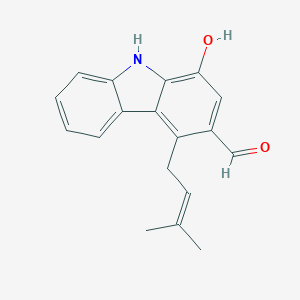

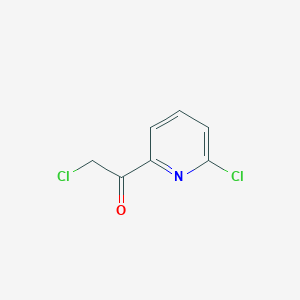

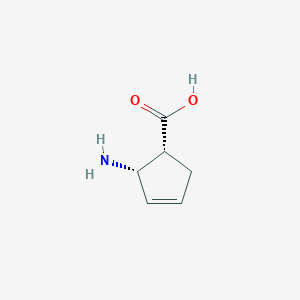

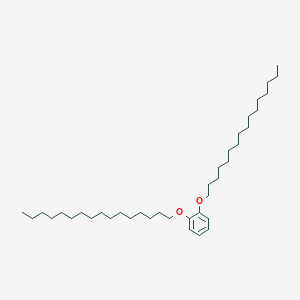

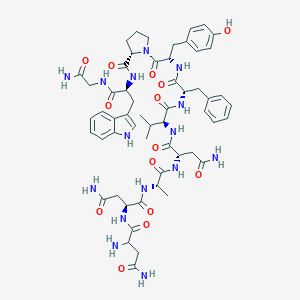

“2-Chloro-1-(6-chloropyridin-2-YL)ethanone” is a chemical compound with the molecular formula C7H5Cl2NO . It is also known as 1-(6-chloro-2-pyridinyl)ethanone .

Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(6-chloropyridin-2-YL)ethanone” can be represented by the InChI code: 1S/C7H6ClNO/c1-5(10)6-3-2-4-7(8)9-6/h2-4H,1H3 . This indicates that the compound contains seven carbon atoms, six hydrogen atoms, one nitrogen atom, one oxygen atom, and two chlorine atoms .Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-1-(6-chloropyridin-2-YL)ethanone” is 155.58 g/mol . The compound has a computed XLogP3 value of 1.5, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .Applications De Recherche Scientifique

Synthesis and Characterization of Metal Complexes 2-Chloro-1-(6-chloropyridin-2-yl)ethanone has been utilized in the synthesis and characterization of metal complexes, particularly iron and cobalt dichlorides. These complexes exhibit catalytic behavior toward ethylene reactivity, demonstrating their potential in polymerization and oligomerization processes. The study highlights the synthesis of NNN tridentate ligands and their coordination with iron(II) and cobalt(II) dichlorides, offering insights into the catalytic activities of these complexes under various conditions (Wen‐Hua Sun et al., 2007).

Vibrational Spectroscopy Studies Research has also focused on the vibrational spectroscopy of complex molecules related to 2-Chloro-1-(6-chloropyridin-2-yl)ethanone. Studies involving density functional theory (DFT) and ab initio molecular orbital calculations have provided detailed insights into the geometry and vibrational properties of these molecules. This work is critical for understanding the physical and chemical properties of such compounds, contributing to the broader field of molecular spectroscopy (Yuan-Zhi Song et al., 2008).

Antimicrobial Activity of Derivatives The synthesis of derivatives from 2-Chloro-1-(6-chloropyridin-2-yl)ethanone and their evaluation for antimicrobial activity represent another significant area of research. Compounds synthesized from this chemical have shown promising antimicrobial properties, indicating the potential for developing new therapeutic agents. Such studies are vital for discovering novel antimicrobial compounds, especially in the context of rising antibiotic resistance (V.M. Sherekar -, N.S. Padole -, K.P. Kakade -, 2022).

Insecticidal and Fungicidal Activities Derivatives of 2-Chloro-1-(6-chloropyridin-2-yl)ethanone have been synthesized and tested for their insecticidal and fungicidal activities. These compounds have shown moderate effectiveness against certain pests and fungi, indicating their potential use in agricultural applications. The development of such compounds could contribute to more effective pest management strategies (Xiao-fei Zhu, De-Qing Shi, 2011).

Photophysical Properties and Material Science Applications Research into the photophysical properties of compounds derived from 2-Chloro-1-(6-chloropyridin-2-yl)ethanone, particularly those incorporating pyrene and fluorene moieties, has highlighted their potential applications in material science. These compounds exhibit strong blue-green fluorescence emission, which could be utilized in the development of new materials for optical and electronic devices. The study emphasizes the importance of substituent effects on the absorption and emission properties of these compounds (E. Hussein, N. El Guesmi, Saleh A. Ahmed, 2019).

Propriétés

IUPAC Name |

2-chloro-1-(6-chloropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-4-6(11)5-2-1-3-7(9)10-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZNMLMMOVMJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573994 | |

| Record name | 2-Chloro-1-(6-chloropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(6-chloropyridin-2-YL)ethanone | |

CAS RN |

152356-58-6 | |

| Record name | 2-Chloro-1-(6-chloropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octahydro-6H-pyrazino[1,2-C]pyrimidin-6-one](/img/structure/B117060.png)

![Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B117096.png)